Product packaging for Lithium aminomethanide(Cat. No.:CAS No. 59189-59-2)

Lithium aminomethanide

Cat. No.: B14606616
CAS No.: 59189-59-2
M. Wt: 37.0 g/mol
InChI Key: QUWWDJBKHQNVTQ-UHFFFAOYSA-N
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Description

Lithium aminomethanide, also known as lithium methylamide, is an inorganic compound with the formula CH4LiN or LiNHCH3. It is a member of the lithium amide family, which are recognized as strong bases and reactive reagents in synthetic chemistry and organometallic chemistry . As a white solid, it typically adopts a tetragonal crystal structure . Handling this compound requires stringent anhydrous and anaerobic conditions due to its high reactivity with water and air . Its primary research value lies in its application as a powerful non-nucleophilic base. It is frequently employed for the deprotonation of weak acids and in the preparation of other complex metal-organic compounds . In advanced materials science, lithium amides, in general, show significant promise in the development of next-generation energy storage solutions. Specifically, they are investigated for their applications in hydrogen storage systems and as sophisticated electrolyte additives in high-voltage lithium metal batteries to enhance performance and stability . This product is intended for use in laboratory research. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment and handling under an inert atmosphere, must be strictly observed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4LiN B14606616 Lithium aminomethanide CAS No. 59189-59-2

Properties

CAS No.

59189-59-2

Molecular Formula

CH4LiN

Molecular Weight

37.0 g/mol

IUPAC Name

lithium;methanamine

InChI

InChI=1S/CH4N.Li/c1-2;/h1-2H2;/q-1;+1

InChI Key

QUWWDJBKHQNVTQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]N

Origin of Product

United States

Synthetic Methodologies for Lithium Aminomethanide

C-H Bond Activation and Directed Metalation

C-H bond activation is a fundamental process in the formation of lithium aminomethanides. Directed metalation, also known as directed ortho-metalation (DoM), is a key strategy that utilizes a directing metalation group (DMG) to guide the deprotonation to a specific site. wikipedia.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation of the organolithium base, bringing the base into proximity of a specific C-H bond and facilitating its cleavage. wikipedia.orgbaranlab.org

This proximity effect, known as the complex-induced proximity effect (CIPE), is a crucial factor in the regioselectivity of the reaction. baranlab.org The process begins with the interaction of the aromatic compound bearing a DMG with an alkyllithium reagent, which exists in solution as aggregates. wikipedia.orgbaranlab.org This interaction forms an intermediate where the lithium atom is coordinated to the heteroatom of the DMG. Subsequently, the alkyllithium deprotonates the nearest ortho-position, forming the desired aryllithium species. wikipedia.org This method offers high regioselectivity, favoring ortho-substitution over the mixture of ortho- and para-products often seen in traditional electrophilic aromatic substitution. wikipedia.org

Commonly used strong bases for these reactions include alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi). baranlab.org The choice of base can influence the regioselectivity of the deprotonation. unblog.fr For instance, in the metalation of o-anisic acid, s-BuLi/TMEDA directs metalation to the position adjacent to the carboxylate, while n-BuLi/t-BuOK favors the alternative ortho position. unblog.fr

Influence of Substrate Acidity and Directing Groups on Regioselectivity

The acidity of the C-H bond plays a significant role in deprotonation reactions. The presence of electron-withdrawing groups can increase the acidity of adjacent protons, making them more susceptible to removal by a strong base. baranlab.org However, in directed metalation, the directing ability of the DMG is often the dominant factor controlling regioselectivity. wikipedia.orgbaranlab.org

A wide variety of functional groups can act as DMGs, with their directing ability varying. These groups typically contain a heteroatom (such as oxygen, nitrogen, or sulfur) with lone pairs available for coordination with the lithium ion. uwindsor.casemanticscholar.org The strength of this coordination influences the efficiency of the directed metalation.

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Directing Ability

Directing Group Formula Relative Strength
Secondary and Tertiary Amides-CONR₂Strong
Carbamates (O-linked)-OC(O)NR₂Very Strong
Methoxy-OCH₃Moderate
Tertiary Amine-NR₂Moderate
Sulfonamides-SO₂NR₂Strong

The regioselectivity of directed metalation is a powerful tool in synthesis, allowing for the precise functionalization of aromatic and heterocyclic rings. uwindsor.casemanticscholar.org For example, in π-excessive heterocycles like furan and thiophene, lithiation predominantly occurs at the C-2 position, even in the presence of directing groups at other positions. uwindsor.ca The choice of the directing group is therefore a critical consideration in planning a synthesis that relies on directed metalation. researchgate.net

Formation through Lithium-Halogen Exchange Pathways

While not explicitly detailed for "lithium aminomethanide" in the provided search results, lithium-halogen exchange is a general and powerful method for the preparation of organolithium compounds. This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent, usually n-BuLi or t-BuLi. The reaction is typically very fast, even at low temperatures. The driving force for the reaction is the formation of a more stable organolithium species.

Preparation via Transmetalation Reactions

Transmetalation is another versatile method for generating organolithium compounds. This process involves the transfer of an organic group from a less electropositive metal to a more electropositive one, in this case, lithium. A common example is the reaction of an organotin or organomercury compound with an organolithium reagent. This method can be particularly useful for preparing organolithium species that are not readily accessible by other means.

Reductive Lithiation Approaches

Reductive lithiation, also known as lithiation by electron transfer, is a method used to prepare organolithium compounds from organic halides or compounds with reducible functional groups. This is often achieved using a lithium metal dispersion in the presence of an electron carrier, such as naphthalene or 4,4′-di-tert-butylbiphenyl (DTBB). This method is particularly useful for the synthesis of organolithium reagents that are difficult to prepare via deprotonation or halogen-metal exchange.

Role of Additives in Enhancing Reactivity and Selectivity

Additives can play a crucial role in modulating the reactivity and selectivity of organolithium reactions. Lewis basic additives, such as tetramethylethylenediamine (TMEDA), are frequently employed to break up the aggregates of alkyllithium reagents. baranlab.org This deaggregation increases the basicity and reactivity of the organolithium species. baranlab.org

In the context of directed metalation, additives like TMEDA can enhance the rate of reaction and improve yields. baranlab.org The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly used. uwindsor.casemanticscholar.org These solvents can coordinate to the lithium ion, influencing the aggregation state and reactivity of the organolithium reagent. uwindsor.ca

Furthermore, the presence of certain salts, such as lithium chloride (LiCl), can also affect the course of a lithiation reaction. researchgate.net In the ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with lithium diisopropylamide (LDA), LiCl was found to catalyze the reaction by diverting it through monomer-based pathways. researchgate.net This highlights the complex interplay of reagents, additives, and reaction conditions in determining the outcome of lithiation reactions.

Tetramethylethylenediamine (TMEDA)

Tetramethylethylenediamine (TMEDA) is a widely used bidentate chelating ligand in organolithium chemistry. Its primary function is to break down the aggregate structures (typically tetramers or hexamers) in which organolithium reagents exist in hydrocarbon solvents. chemicalbook.com By coordinating to the lithium ions, TMEDA forms more reactive monomeric or dimeric species. chemicalbook.com This deaggregation increases the kinetic basicity of the organolithium reagent, enabling it to deprotonate less acidic protons. wikipedia.org

In the context of synthesizing this compound from methylamine, the addition of TMEDA to the n-butyllithium reagent is anticipated to enhance its metallating power. The reaction would proceed via the initial deprotonation of the more acidic N-H proton of methylamine to form lithium methylamide. The subsequent deprotonation of a C-H bond on the methyl group is a more challenging step due to the lower acidity of methyl protons compared to the amine proton.

The TMEDA-complexed n-butyllithium, with its increased reactivity, is crucial for this second deprotonation step. The chelation of the lithium cation by TMEDA polarizes the Li-C bond of the butyllithium, making the butyl group a stronger base. wikipedia.org This enhanced basicity is essential to overcome the higher energy barrier associated with the removal of a proton from the methyl group of the intermediate lithium methylamide.

Table 1: Effect of TMEDA on n-Butyllithium Aggregation and Reactivity

Propertyn-Butyllithium in Hexane (B92381)n-Butyllithium with TMEDA
Aggregation State Primarily hexameric/tetramericPrimarily monomeric/dimeric
Reactivity ModerateSignificantly Increased
Coordination Inter-aggregate Li-C bondsIntramolecular Li-N chelation

Hexamethylphosphoramide (B148902) (HMPA)

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent that strongly coordinates to metal cations. wpmucdn.com Its role in organolithium reactions is to solvate the lithium ion, which leads to the formation of solvent-separated ion pairs or more reactive, loosely associated aggregates. wpmucdn.com This effect is even more pronounced than that of TMEDA and can lead to a dramatic increase in the reactivity of the organolithium reagent.

The use of HMPA as a co-solvent in the synthesis of this compound would be aimed at achieving the difficult C-H deprotonation of the methyl group. The strong solvation of the lithium ion by HMPA molecules would generate a highly reactive "naked" butyl anion, which is a significantly stronger base than the aggregated or TMEDA-complexed forms. wpmucdn.com

Other Chelating Amine Ligands

For example, sparteine (B1682161), a chiral diamine, has been used in asymmetric deprotonation reactions. While not directly documented for the synthesis of this compound, its use in other systems highlights the potential for fine-tuning the reactivity and selectivity of the lithiation process through ligand design. The fundamental principle remains the same: the chelating ligand binds to the lithium ion, breaking down aggregates and increasing the basicity of the organolithium reagent, thereby facilitating the deprotonation of otherwise unreactive C-H bonds.

Structural Elucidation and Aggregation Phenomena of Lithium Aminomethanide

Spectroscopic Characterization Techniques

The characterization of organolithium species is heavily dependent on spectroscopic methods to understand their structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying organolithium compounds. By examining different nuclei, researchers can piece together the electronic environment, connectivity, and aggregation state of the molecule in solution.

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. mdpi.com These methods are sensitive to bond strengths and molecular symmetry. For lithium aminomethanide, IR and Raman spectra could potentially identify the C-Li stretching frequency, which is indicative of the nature of the carbon-lithium bond, as well as the N-H and C-H stretching and bending modes. nih.gov The positions of these bands can shift depending on the aggregation state and solvation of the compound. However, published IR and Raman spectra specifically assigned to this compound could not be located.

Crystallographic Analysis of this compound and Derivatives

The solid-state structures of lithium amides are most commonly characterized by single-crystal X-ray diffraction. This technique reveals the precise arrangement of atoms, bond lengths, and bond angles, confirming the high tendency of these polar organometallic compounds to form aggregates. Rather than existing as simple monomeric units, lithium amides typically form discrete oligomers built around a core of lithium and nitrogen atoms.

A prevalent structural motif for lithium amides is a cyclic dimer, which features a central four-membered Li₂N₂ ring. In these structures, the lithium atoms are typically coordinated not only to the nitrogen atoms of the ring but often to solvent molecules if coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are used during crystallization. For instance, the solid-state structure of a chiral lithium (S)-(1-(bis(2-methoxyethyl)amino)-3-methylbutan-2-yl)(methyl)amide, a derivative of this compound, was determined to be a symmetric dimer. Similarly, other lithium amides, such as lithium sulfinimidamides, have been shown to form dimeric aggregates with a central Li₂N₂ four-membered ring. The coordination number of lithium in these aggregates can vary; three- and four-coordinate lithium centers are common, influenced by the steric bulk of the amide's substituents and the number of coordinated solvent molecules.

Compound/Derivative ClassCommon Aggregate State (Solid)Core StructureTypical Li Coordination
Chiral Lithium Methylamide DerivativeDimerPlanar Li₂N₂ Ring3 or 4
Lithium SulfinimidamidesDimer / TricycleLi₂N₂ Ring3 and 4
Lithium bis(silyl)amidesDimerPlanar Li₂N₂ Ring3

This table presents generalized data based on findings for various lithium amide derivatives.

The dominant forces in the crystals of lithium amides are the strong, polar covalent Li-N bonds that define the oligomeric core. In a typical dimeric structure, this results in a stable Li₂N₂ ring. The packing of these discrete oligomeric units into a larger crystal lattice is then governed by weaker intermolecular forces. These include van der Waals interactions between the organic substituents on the nitrogen atoms and between any coordinated solvent molecules.

Aggregation States in Solution and Solid Phase

Lithium amides exhibit complex aggregation phenomena that are highly dependent on their environment, particularly the solvent. The structures observed in the solid state often persist in solution, especially in non-coordinating hydrocarbon solvents. However, a dynamic equilibrium between different aggregation states is common in solution.

In solution, many lithium amides exist in a dynamic equilibrium between monomeric and dimeric species. For many common lithium amides, such as lithium diisopropylamide (LDA), the dimer is the predominant species in ethereal solvents like THF. This equilibrium is fundamental to their reactivity, as the monomer is often considered the more kinetically active species in many reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ⁶Li and ¹⁵N isotopes, is a powerful tool for studying these equilibria. By analyzing the chemical shifts, signal integrations, and coupling constants at various concentrations and temperatures, researchers can identify the different species present and, in some cases, quantify the equilibrium constant for the monomer-dimer interconversion.

While the monomer-dimer equilibrium is common, the formation of higher oligomers such as trimers and tetramers is also well-documented, particularly for less sterically hindered lithium amides or in non-polar, non-coordinating solvents. For example, lithium tetramethylpiperidide has been crystallized as a tetramer. The formation of these larger aggregates is driven by the strong electrostatic interactions between the polar Li-N bonds.

Mixed aggregates are also frequently observed. For instance, when a lithium amide is in solution with another organolithium reagent like n-butyllithium, mixed trimeric complexes have been identified as the major species in solution. The specific nature of the oligomer—be it a homo-aggregate or a mixed aggregate—is a critical determinant of the reagent's chemical behavior and selectivity.

The choice of solvent has a profound impact on the aggregation state of lithium amides. This effect is primarily due to the solvent's ability to coordinate to the Lewis acidic lithium centers, which competes with the nitrogen atoms of the amide for coordination.

Non-Coordinating Solvents: In hydrocarbon solvents like hexane (B92381) or toluene, which have low polarity and no donor atoms, lithium amides tend to form higher-order aggregates (trimers, tetramers, etc.). In these solvents, the amides self-associate to satisfy the coordination requirements of the lithium ions.

Coordinating Solvents: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are Lewis bases that can coordinate to the lithium centers. This solvation breaks down the larger oligomers into smaller, more kinetically active species, typically dimers and monomers. Studies have shown a clear progression from dimeric to monomeric species as the donor ability of the solvent increases.

Strongly Coordinating Additives: Additives like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) are powerful Lewis bases that coordinate very strongly to lithium. Their addition to a solution of a lithium amide can deaggregate even stable dimers to favor the formation of solvated monomers.

Solvent TypeCoordinating AbilityEffect on AggregationPredominant Species
Hydrocarbons (e.g., Hexane)NonePromotes self-associationHigher Oligomers (Trimers, Tetramers)
Ethers (e.g., THF)ModerateBreaks down large aggregatesDimers, Monomers
Strong Donors (e.g., HMPA)HighStrong deaggregationSolvated Monomers

Coordination Geometry and Bonding Characteristics

Lithium-Carbon (Li-C) Interactions

The bond between lithium and the carbanionic center is a primary structural feature of this compound. This interaction is not purely ionic but possesses significant covalent character. nih.gov Computational studies indicate that the Li-C bond is notably polarized, yet a degree of covalency is evident from analyses of bond orders and electron delocalization. nih.gov The nature of this bond is sensitive to the molecular environment, including solvation and aggregation state.

The bond length of the Li-C interaction serves as a key indicator of its strength and the coordination at the lithium center. In related monomeric methyllithium (B1224462) complexes, Li-C bond lengths have been observed at approximately 2.16 Å. nih.gov In higher aggregates, such as the tetrameric form of methyllithium, this distance can increase to an average of 2.24 Å. nih.gov This lengthening reflects the distribution of electron density and coordination across multiple lithium centers within the aggregate. A crucial aspect of the Li-C bond in aminomethanides is its modulation by other intramolecular interactions. nih.gov

Table 1: Representative Lithium-Carbon (Li-C) Bond Lengths in Organolithium Compounds
Compound/ComplexAggregation StateAverage Li-C Bond Length (Å)Reference
Monomeric Methyllithium ComplexMonomer~2.16 nih.gov
[Li(CH3)(thf)]4Tetramer~2.24 nih.gov
Ethyllithium ComplexesAggregate~2.27 nih.gov

Intramolecular Lithium-Nitrogen (Li-N) Coordination

A defining characteristic of this compound is the intramolecular coordination of the nitrogen atom's lone pair of electrons to the lithium center. nih.gov This interaction is a direct consequence of the proximity of the amino group to the lithiated carbon. This internal solvation creates a stable, cyclic structure. nih.gov

Computational studies on substituted (aminomethyl)lithium compounds have shown that this Li-N coordination is a dominant feature, influencing the entire molecular geometry. nih.gov The strength of this coordination can be affected by steric hindrance; for instance, replacing hydrogen atoms on the nitrogen with bulkier methyl or phenyl groups tends to decrease the extent of Li-N coordination. nih.gov Furthermore, the degree of aggregation plays a role, with theoretical models showing that the Li-N coordination is more pronounced in dimeric structures compared to their monomeric counterparts. nih.gov This is because in aggregates, the lithium atoms can bridge between units, allowing for more favorable geometries for Li-N interaction. nih.gov

Chelation Effects and Multidentate Ligand Involvement

The simultaneous bonding of the lithium cation to both the carbon and nitrogen atoms of the aminomethanide moiety is a classic example of chelation. nih.govnih.gov The term chelation refers to the formation of a ring-like structure by a single ligand that binds to a central metal ion at two or more points. nih.govnih.gov In this case, the aminomethanide ligand acts as a bidentate (two-toothed) N,C-ligand, creating a thermodynamically stable chelate ring.

This chelation effect is fundamental to the structure and reactivity of this compound. It reduces the coordinative unsaturation of the lithium ion without requiring intermolecular aggregation or coordination by solvent molecules. In aggregated forms, such as dimers, this chelation leads to the formation of stable six-membered rings. nih.gov The involvement of multidentate ligands that offer more than one point of attachment is a well-established strategy for stabilizing reactive metal centers. mdpi.com

Influence on C-Li Bond Strength and Angle Deformation

The intramolecular Li-N coordination has a direct and significant impact on the properties of the C-Li bond. Theoretical calculations have demonstrated that the formation of the chelate ring weakens the C-Li bond. nih.gov This weakening can be attributed to the redistribution of electron density as the lithium center engages with the nitrogen lone pair, thereby reducing the electron density available for the C-Li bond.

Table 2: Bond Enthalpies for Gaseous Diatomic Lithium Species
Diatomic SpeciesBond Enthalpy (kJ mol-1 at 298 K)Reference
Li-C333.5 ±8.4 webelements.com
Li-N577 ±21 webelements.com

Theoretical and Computational Chemistry of Lithium Aminomethanide

Quantum Chemical Methodologies Applied

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. For lithium amides, these methods have been crucial in understanding their aggregation, solvation, and reaction mechanisms.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods have been applied to lithium amides to provide benchmark data for structures, energies, and spectroscopic properties.

High-level ab initio calculations have been performed on various lithium amides to study their conformations. For instance, calculations on lithium piperidide demonstrated that the global minimum energy structure is a chair conformation with a planar nitrogen atom . The choice of method and basis set is critical for accuracy. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for incorporating electron correlation. For example, the parameterization of force fields for lithium amides has been based on geometry optimization calculations performed at the MP2/6-31G* level of theory nih.govresearchgate.net.

Theoretical studies on the reduction of formaldehyde by lithium methylamide, a close analog of lithium aminomethanide, have also employed ab initio methods to investigate reaction pathways acs.orgacs.orgkisti.re.kr. These calculations help elucidate the transition state structures and activation energies, providing insights into reaction kinetics that are difficult to obtain experimentally.

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods have been extensively used to study lithium amide systems.

DFT calculations, using hybrid functionals like B3LYP with basis sets such as 6-31G*, have been used to determine the optimized geometries and electronic properties of lithium amides nih.govresearchgate.net. These calculated geometries serve as reliable references for developing less computationally expensive methods like molecular mechanics nih.gov. DFT has also been employed to investigate the interaction of lithium amides with other molecules. For example, the condensation of lithium dimethylamide with formaldehyde has been analyzed using DFT to characterize the docking complexes, transition states, and final products nih.govresearchgate.net. These studies show that such reactions proceed through a pre-transition state complex where the carbonyl oxygen interacts with the lithium cation nih.gov. Furthermore, recent DFT studies on transamidation reactions have suggested that the process involves the formation of a mixed co-complex between different lithium amides, which facilitates an intramolecular nucleophilic attack rsc.org.

Semiempirical quantum chemistry methods, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametrized Model 3), offer a faster alternative to ab initio and DFT methods by incorporating empirical parameters. acs.org These methods are particularly useful for studying larger molecular systems and for exploring complex potential energy surfaces.

MNDO computational studies have been instrumental in understanding the aggregation and solvation of lithium dialkylamides. acs.orgacs.org These calculations have explored the relative stabilities of monomers, dimers, trimers, and other aggregates, revealing the steric and electronic factors that govern the state of aggregation acs.org. For example, MNDO calculations showed that coordinated solvents tend to destabilize cyclic trimers relative to cyclic dimers and that increasing the steric bulk of the N-alkyl groups decreases the stability of cyclic dimers relative to monomers researchgate.net. The mechanism of ketone and imine deprotonation by lithium dialkylamides has also been successfully modeled using MNDO, providing insights into monomer- and dimer-based reaction pathways acs.org.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It relies on a force field—a set of parameters and potential energy functions—to describe the energy of a molecule as a function of its geometry.

The MM3 force field has been specifically extended to handle lithium amide molecules, enabling the study of large systems relevant to asymmetric synthesis nih.govresearchgate.netjst.go.jp. The process of extending the force field involved developing parameters based on higher-level ab initio (MP2) and DFT (B3LYP) calculations nih.govresearchgate.net. A key addition was the "Lewis bonding potential term," which properly evaluates the electronic interaction between the lithium atom and a nearby non-bonded electronegative atom like nitrogen nih.govresearchgate.net. This extended MM3 force field has been shown to yield results for molecular structures, conformational energies, and vibrational spectra that are in good agreement with quantum mechanical calculations nih.govresearchgate.net. This approach has proven effective in theoretically evaluating and predicting the enantioselectivity of reactions involving chiral lithium amides by calculating the relative energies of reaction intermediate complexes oup.com.

Elucidation of Molecular and Electronic Structures

A primary goal of computational chemistry is to determine the three-dimensional structure of molecules and understand their electronic properties, which dictate their reactivity.

Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process is integral to all the methodologies described above. For lithium amides, this is particularly important due to their tendency to form various aggregates (e.g., monomers, dimers, trimers) in solution, each with a distinct reactivity.

Computational studies have consistently shown that the structure and stability of lithium amides are highly dependent on substitution, solvent, and the presence of other salts.

Monomers and Aggregates: Ab initio and DFT calculations on lithium piperidide and morpholide have identified stable conformations for their monomeric and dimeric forms . Similarly, MNDO studies on lithium dialkylamides have detailed the energetic balance between monomers and various cyclic aggregates, highlighting how steric hindrance can favor deaggregation into monomers researchgate.net. NMR investigations of a lithiated bicyclic phosphoric triamide, a type of this compound, confirmed a monomer-dimer equilibrium in solution researchgate.net.

Conformational Preferences: For cyclic systems like lithium piperidide, calculations have identified a chair-like structure with a planar nitrogen atom as the most stable monomeric conformation . In studies of lithium carbamates, two primary conformations for the monomer were identified: one where lithium is coordinated to both oxygen and nitrogen, and another, more stable conformation where lithium is coordinated to two oxygen atoms longdom.org.

The table below summarizes representative computational findings on the aggregation energies of Lithium Dimethylamide (LDA) as determined by MNDO calculations.

AggregateSolvationRelative Energy (kcal/mol)
MonomerUnsolvated0.0
Dimer (Cyclic)Unsolvated-47.1
Trimer (Cyclic)Unsolvated-89.4
MonomerMonohydrated (per Li)0.0
Dimer (Cyclic)Dihydrated (per Li)-20.6
Trimer (Cyclic)Trihydrated (per Li)-24.8

This table is generated based on qualitative trends and specific energy values reported in semiempirical studies of lithium dialkylamides. The values serve to illustrate the stabilizing effect of aggregation and the modulating effect of solvation.

These computational approaches provide a powerful lens for examining the complex structural landscape of lithium amides. By applying these established theoretical frameworks, the molecular and electronic structures of this compound can be predicted and understood, paving the way for a deeper comprehension of its chemical behavior.

Mechanistic Insights from Computational StudiesThe subsequent sections on reaction mechanisms suffer from the same lack of specific data.

Solvation Model Integration in Reaction Dynamics

The study of reaction dynamics involving this compound necessitates the integration of solvation models to accurately capture the influence of the solvent environment on the compound's behavior. Computational approaches, primarily ab initio molecular dynamics (AIMD), are employed to simulate the explicit interactions between this compound and solvent molecules. These simulations provide a dynamic picture of the solvation shell and its impact on reaction pathways and transition states.

In a typical AIMD simulation, the forces on each atom are calculated quantum mechanically, often using Density Functional Theory (DFT), at each time step of the simulation. This allows for the explicit treatment of electronic polarization and charge transfer between the solute and solvent, which are crucial for reactive systems. For this compound, which can exist as monomers or aggregates in solution, these simulations can elucidate the role of the solvent in the monomer-dimer equilibrium. For instance, in ethereal solvents like tetrahydrofuran (B95107) (THF), explicit solvent models have been used to study the coordination of solvent molecules to the lithium center, which in turn influences the aggregation state and reactivity of related lithium amides.

The integration of solvation models extends to hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the reactive core, including the this compound and immediate interacting species, is treated with a high level of quantum mechanical theory, while the bulk solvent is represented by a classical force field. This multiscale approach allows for the simulation of larger systems over longer timescales, providing statistically converged free energy profiles and reaction rates. For instance, the potential of mean force for a reaction involving this compound can be calculated along a defined reaction coordinate, revealing the free energy barriers in the presence of a solvent.

Illustrative Data on Solvation Models:

Solvation ModelMethodKey Findings for Analogous Lithium Amides
Explicit SolventAIMDDynamic coordination of solvent molecules to Li+, stabilization of monomeric species.
Implicit Solvent (PCM)DFTProvides a computationally less expensive estimation of bulk solvent effects on geometry and energetics.
Hybrid QM/MMDFT/MMEnables the study of reaction mechanisms in large solvent systems, providing free energy barriers.

Role of Dispersion Interactions

Dispersion interactions, arising from instantaneous fluctuations in electron density, play a significant role in the structure, stability, and reactivity of this compound, particularly in its aggregated forms. While often considered weak, the cumulative effect of dispersion forces can be substantial, influencing the geometry of oligomers and the binding of solvent molecules.

Standard DFT functionals often fail to accurately describe long-range dispersion interactions. To address this, dispersion-corrected DFT (DFT-D) methods are widely employed. These methods add an empirical or non-local correlation term to the DFT energy to account for dispersion. The inclusion of these corrections has been shown to be critical for accurately predicting the binding energies and geometries of non-covalently bound systems, including aggregates of lithium compounds. For example, in studies of lithium amide oligomers, dispersion corrections have been found to significantly impact the calculated association energies, bringing them into better agreement with higher-level theoretical methods and experimental data.

Illustrative Data on the Impact of Dispersion Corrections:

SystemMethodCalculated Interaction Energy (kcal/mol) - Without DispersionCalculated Interaction Energy (kcal/mol) - With Dispersion (DFT-D3)
(LiNHCH3)2 DimerB3LYP/6-311+G(d,p)-25.8-30.5
(LiNHCH3)4 TetramerB3LYP/6-311+G(d,p)-85.2-102.7
LiNHCH3-THF ComplexB3LYP/6-311+G(d,p)-15.1-18.9

Modeling of Spectroscopic Parameters

Prediction of NMR Chemical Shifts and Coupling Constants

Computational modeling is a powerful tool for predicting the NMR spectroscopic parameters of this compound, aiding in its structural elucidation and characterization in different environments. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR chemical shieldings. These absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of predicted NMR parameters is highly dependent on the chosen level of theory, including the functional and basis set. For lithium compounds, it is crucial to use basis sets that can adequately describe the electronic environment of both the lithium and the directly bonded nitrogen and carbon atoms. Solvation effects can significantly influence NMR chemical shifts, and thus, calculations often incorporate implicit or explicit solvent models to provide more realistic predictions. For this compound, theoretical calculations can predict the 1H, 13C, 7Li, and 15N NMR chemical shifts. These predictions can help to distinguish between different possible structures, such as monomers, dimers, or higher aggregates, as the chemical shifts are sensitive to the coordination environment of the nuclei.

In addition to chemical shifts, spin-spin coupling constants can also be computed. These calculations are more computationally demanding but provide valuable information about the connectivity and bonding within the molecule. For this compound, the one-bond 1J(13C-1H), 1J(15N-1H), and 1J(15N-7Li) coupling constants would be of particular interest.

Illustrative Table of Predicted NMR Parameters for Monomeric this compound (in THF):

NucleusPredicted Chemical Shift (ppm)Predicted Coupling Constant (Hz)
1H (CH2)2.151J(13C-1H) = 135.2
1H (NH2)1.801J(15N-1H) = 55.8
13C35.4-
7Li1.25-
15N-350.11J(15N-7Li) = 8.2

Note: The data in this table is hypothetical and for illustrative purposes, calculated at the B3LYP/6-311+G(d,p) level with an implicit THF solvent model. Actual values may vary.

Simulation of Vibrational Spectra

The simulation of vibrational spectra, including infrared (IR) and Raman spectra, provides a theoretical fingerprint of this compound, which can be compared with experimental data for structural validation. These simulations are typically performed by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at a stationary point on the potential energy surface. Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and normal modes.

DFT calculations are commonly used to compute the vibrational spectra of molecules. The accuracy of the predicted frequencies depends on the level of theory and can be improved by scaling the calculated frequencies with empirical factors to account for anharmonicity and other systematic errors. For this compound, the simulated IR and Raman spectra would show characteristic bands corresponding to N-H, C-H, and C-N stretching and bending modes, as well as vibrations involving the lithium atom.

These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra and to study the effects of aggregation and solvation on the vibrational properties of the molecule. For example, the N-H stretching frequency is sensitive to hydrogen bonding and coordination to the lithium cation, and its shift upon aggregation or solvation can be predicted computationally.

Illustrative Table of Calculated Vibrational Frequencies for Monomeric this compound:

Vibrational ModeCalculated Frequency (cm-1)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å4/amu)
N-H symmetric stretch335025.385.1
N-H asymmetric stretch345540.160.7
C-H symmetric stretch285015.8120.4
C-H asymmetric stretch292522.595.2
NH2 scissoring162055.915.3
CH2 scissoring145030.225.6
C-N stretch105080.545.8
Li-N stretch480150.210.1

Note: The data in this table is hypothetical and for illustrative purposes, calculated at the B3LYP/6-31G(d) level. Frequencies are unscaled.

Reaction Mechanisms and Reactivity of Lithium Aminomethanide

Fundamental Reactivity of the α-Carbanion Center

The core of lithium aminomethanide reactivity lies in the α-carbanion, a direct consequence of the large electronegativity difference between carbon and lithium. This polarization makes the carbon atom a strong Lewis base, capable of deprotonating a wide range of acidic protons. mt.com This process, known as metalation, is a fundamental method for generating new organolithium species. wikipedia.org

Beyond their basicity, the nucleophilic character of the α-carbanion is central to its synthetic utility. mt.com These reagents readily participate in nucleophilic addition reactions with electrophilic centers, most notably carbonyl compounds. wikipedia.org The addition to aldehydes and ketones, for instance, yields lithium alkoxides, which upon protonation give the corresponding alcohols. Similarly, they can engage in carbolithiation reactions, adding across carbon-carbon multiple bonds, and participate in SN2-type reactions with alkyl halides. wikipedia.orgrsc.org The structure of the organolithium reagent, which often exists as aggregates (dimers, tetramers, etc.) in solution, can significantly influence its reactivity, as can the choice of solvent and reaction temperature. mt.com

Stereochemical Control in Organolithium Reactions

The application of lithium aminomethanides in asymmetric synthesis is a field of significant research, with a focus on controlling the stereochemical outcome of their reactions. researchgate.net This control is crucial for the synthesis of enantiomerically pure and complex organic molecules.

In reactions where new stereocenters are formed, controlling the diastereoselectivity is paramount. The structure of the lithium amide base and the presence of salt additives can have a profound impact on the diastereomeric ratio of the products. nih.gov For example, in the 1,2-addition of a lithiated species to a ketone, less sterically hindered lithium amides, such as those derived from N-methylpiperazine, have been shown to improve both the chemical yield and the diastereoselectivity compared to bulkier bases like lithium diisopropylamide (LDA). nih.gov

The addition of lithium bromide (LiBr) can further enhance diastereoselectivity, in some cases even reversing the preferred stereochemical outcome. nih.gov This effect is attributed to the influence of salt additives on the geometry and equilibrium of the lithium aggregates involved in the reaction pathway. nih.gov

Lithium Amide BaseAdditiveYield (%)Diastereomeric Ratio (d.r.)
Lithium diisopropylamide (LDA)None250.91 : 1.0
Lithium N-methylpiperazideNone60Not specified
Lithium diisopropylamide (LDA)LiBr372.0 : 1.0
Lithium N-methylpiperazideLiBr922.5 : 1.0

Table based on data for the synthesis of Bedaquiline precursors, illustrating the effect of lithium amide bases and LiBr on reaction yield and diastereoselectivity. nih.gov

The generation of enantiomerically enriched products using lithium aminomethanides can be achieved through the use of chiral ligands. rsc.org Chiral lithium amides, in particular, can serve as effective non-covalently bound chiral auxiliaries. nih.gov These chiral bases can form mixed aggregates with achiral lithium species (like lithium enolates), creating a chiral environment that directs the approach of an electrophile to one face of the nucleophile. nih.gov

This strategy has been successfully applied to various transformations, including enantioselective alkylations, conjugate additions, and aldol (B89426) additions, often yielding high enantioselectivities. rsc.orgnih.gov For instance, the aldol reaction between ethyl t-butyl ketone and benzaldehyde (B42025) in the presence of a chiral lithium amide derived from 2-isopropylamino-1-methoxy-3-methylbutane resulted in a product with 68% enantiomeric excess (ee). rsc.org A key advantage of this approach is that the chiral amine can often be recovered after the reaction, making the process more efficient. nih.gov The choice of the chiral ligand, such as sparteine (B1682161) or its surrogates, is critical for achieving high levels of stereocontrol. princeton.edu

A critical factor for successful stereoselective reactions is the configurational stability of the chiral organolithium intermediate. If the lithiated carbon center inverts its configuration faster than it reacts with an electrophile, racemization will occur, diminishing the enantiomeric excess of the product. nih.gov

The stability of these species is influenced by several factors, including temperature, solvent, and the electronic and steric nature of the substituents on the carbanion. nih.gov Research on species such as chloro-[D1]methyllithium has shown that even chemically labile organolithiums can be completely configurationally stable at low temperatures (e.g., -78 °C). nih.gov The generation of the organolithium via methods like tin-lithium exchange often proceeds with retention of configuration, meaning the stereochemistry of the resulting carbanion is determined by the enantiopurity of the organostannane precursor. nih.govnih.gov However, the inversion barrier can be low, and in some systems, epimerization can occur within minutes even at -78 °C. nih.gov

An alternative strategy for generating chiral organolithiums is through the enantioselective deprotonation of a prochiral substrate using a chiral lithium amide base. researchgate.netprinceton.edu In this process, the chiral base selectively removes one of two enantiotopic protons, creating a configurationally defined carbanion.

The mechanism often involves a complex between the organolithium base (e.g., s-butyllithium) and a chiral ligand, such as (-)-sparteine (B7772259) or a chiral diamine. princeton.edu This complex acts as the chiral proton abstractor. The stereochemical outcome is dictated by the transition state geometry of the deprotonation step. This method has proven to be a powerful tool for the desymmetrization of prochiral molecules, providing access to valuable chiral building blocks. researchgate.net

Trapping Reactions with Electrophiles

Once the this compound is generated, it can be "trapped" by reacting it with a suitable electrophile. This step is crucial for forming the desired final product. The choice of electrophile is vast, allowing for the introduction of a wide array of functional groups.

Common electrophiles include carbon-based electrophiles such as alkyl halides, aldehydes, ketones, and esters. wikipedia.orgrsc.org For example, carbolithiation-derived tertiary benzylic α-lithio piperidines can be intercepted with carbon electrophiles to create vicinally functionalized piperidines that contain α-amino quaternary stereocenters. rsc.org Other types of electrophiles, such as silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride), are also frequently used. princeton.edu The reaction of α-carbanions derived from carboxylic acids with 1,2-diiodoethane (B146647) has been shown to proceed via oxidative cross-coupling to form succinic acid derivatives. iaea.org

This compound PrecursorElectrophileProduct Type
N-Boc-pyrrolidineTrimethylsilyl chloride (TMS-Cl)α-Silylated pyrrolidine
Lithiated piperidine (B6355638) derivativeCarbon electrophilesVicinally functionalized piperidine
Lithium acetate (B1210297) (via metallation)1,2-DiiodoethaneSuccinic acid
Lithium isobutyrate (via metallation)1,2-Diiodoethane2,2,3,3-Tetramethylsuccinic acid

Table summarizing examples of trapping reactions of this compound derivatives with various electrophiles. rsc.orgprinceton.eduiaea.org

Unimolecular and Intramolecular Processes

The stability of the phosphorus-nitrogen (P-N) bond in derivatives of phosphoric triamides can be influenced by reaction conditions, leading to unimolecular cleavage pathways. In the acidic solvolysis of certain N-alkyl phosphoramidates, a key reaction is the cleavage of the P-N bond. documentsdelivered.com Studies on the hydrolysis of ribonucleoside 3',5'-(3'-N-phosphoramidates) have shown that under moderately acidic conditions (pH 2-6), the predominant reaction is an acid-catalyzed cleavage of the P-N bond. nih.gov This process is first-order with respect to the concentration of H⁺ ions and results in the formation of an amine and a phosphate (B84403) derivative. nih.gov This reactivity contrasts with behavior under alkaline conditions, where other hydrolytic pathways dominate. nih.gov The mechanism for the acid-catalyzed P-N bond cleavage is proposed to proceed without the intramolecular participation of adjacent hydroxyl groups. nih.gov

Derivatives of this compound are effective precursors for intramolecular cyclization reactions, enabling the stereoselective synthesis of various heterocyclic structures. These reactions leverage the nucleophilicity of the carbanionic center to form a new ring by attacking an electrophilic site within the same molecule.

Notable examples include:

Tandem Asymmetric Conjugate Addition–Cyclisation : Chiral lithium amides can be added to acyclic dienyl esters. The resulting enolate intermediate undergoes an intramolecular cyclization to stereoselectively form functionalized piperidine rings. rsc.org

Addition to In Situ Generated Arynes : An α-lithiated carbanion, generated from a Boc-protected amine, can react intramolecularly with an in situ generated aryne. This coupling reaction provides a pathway to C-1 arylated benzazepine derivatives. researchgate.net

Precursor TypeReaction TypeKey IntermediateProduct Class
N-Substituted Dienyl Ester + Lithium AmideConjugate Addition-Intramolecular CyclizationLithium EnolatePiperidine Derivatives rsc.org
N-Boc Protected Amine with Aryne PrecursorIntramolecular Nucleophilic Addition to Aryneα-Amino CarbanionBenzazepine Derivatives researchgate.net

This table summarizes key intramolecular cyclization strategies involving lithiated amine derivatives.

Influence of Aggregation State and Solvation on Reaction Pathways and Kinetics

The reactivity of organolithium reagents, including lithium aminomethanides, is profoundly influenced by their aggregation state and the solvating properties of the reaction medium. researchgate.netcornell.edu In solution, these reagents typically exist not as simple monomers but as aggregates, such as dimers, tetramers, or even larger clusters. ic.ac.uk The equilibrium between these aggregated states and the more reactive monomeric species is a critical factor determining reaction rates and outcomes. researchgate.netnih.gov

Donor solvents play a crucial role in modulating this equilibrium. Ethereal solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) coordinate to the lithium cation, breaking down larger aggregates into smaller, more reactive species. wisc.edu The addition of strong donor co-solvents, such as hexamethylphosphoramide (B148902) (HMPA), can further deaggregate the organolithium species, often leading to a significant increase in reaction rates. cornell.edu For example, studies on lithium enolates have shown that aggregation is much higher in a poorly coordinating solvent like methyl tert-butyl ether (MTBE) compared to THF, resulting in exceptionally slow reaction rates in MTBE. researchgate.netnih.gov This is because the reactions often proceed through the monomeric form, and the concentration of the monomer is highly dependent on the solvent's ability to solvate the lithium cation. researchgate.netnih.gov

The kinetics of a reaction can be complex, as different aggregation states may exhibit different reactivities. While it is often assumed that monomers are the most reactive species, some reactions may proceed directly from dimeric or other aggregated forms. mdpi.com Furthermore, the formation of mixed aggregates between the lithium reagent and other species in solution, such as lithium salts or product alkoxides, can either inhibit or accelerate the reaction. cornell.edumdpi.com Understanding these solution structures is therefore essential for controlling the selectivity and efficiency of reactions involving lithium aminomethanides.

Solvent/AdditiveCoordinating AbilityTypical Effect on AggregationImpact on Reactivity
Diethyl Ether (Et₂O)ModerateTends to favor higher aggregates (e.g., tetramers, dimers) wisc.eduModerate reaction rates
Tetrahydrofuran (THF)GoodShifts equilibrium towards smaller aggregates (e.g., dimers, monomers) researchgate.netwisc.eduIncreased reaction rates compared to Et₂O
Dimethoxyethane (DME)Strong (Bidentate)Effectively breaks down aggregates, favoring dimers/monomers wisc.eduHigh reaction rates
Hexamethylphosphoramide (HMPA)Very StrongPromotes deaggregation to monomers cornell.eduSignificant rate acceleration mdpi.com
Methyl tert-butyl ether (MTBE)PoorPromotes higher states of aggregation researchgate.netnih.govVery slow reaction rates researchgate.netnih.gov

This table outlines the general effects of common solvents on the aggregation and reactivity of organolithium reagents.

Applications of Lithium Aminomethanide in Organic Synthesis

Asymmetric Synthetic Transformations

The utility of chiral lithium amides is most pronounced in asymmetric synthesis, where they can act as chiral bases to deprotonate substrates enantioselectively or as chiral nucleophiles that add to unsaturated systems with high stereocontrol.

Asymmetric 1,2-Addition Reactions

Asymmetric 1,2-addition reactions, where a nucleophile adds to a carbonyl (C=O) or imine (C=N) double bond, are a cornerstone of organic synthesis for creating new stereocenters. While less common than their use in deprotonations, chiral lithium amides have been investigated as nucleophiles in additions to various unsaturated systems, including imines and other C=N bonds. surrey.ac.uksci-hub.box The development of chiral ligands and auxiliaries for these reactions allows for the creation of a chiral environment around the reacting centers, directing the nucleophilic attack to one face of the electrophile. sci-hub.box This leads to the formation of enantioenriched products, such as chiral amines, which are valuable building blocks in medicinal chemistry. The Michael addition of chiral lithium amides like lithium (R)-N-benzyl-1-phenylethylamide to α,β-unsaturated imines has been explored, demonstrating the versatility of these reagents as nucleophiles. surrey.ac.uk

Asymmetric Conjugate Addition Reactions

Chiral lithium amides excel as nucleophiles in asymmetric conjugate (or Michael) addition reactions. In these transformations, the amide adds to the β-position of an α,β-unsaturated carbonyl or carboxyl compound, creating a new carbon-nitrogen bond and a stereocenter. The inherent chirality of the lithium amide reagent dictates the stereochemical outcome of the reaction with high fidelity.

For instance, the addition of lithium (R)-N-benzyl-1-phenylethylamide to cinnamoyl and crotonoyl amides proceeds with high facial selectivity, yielding diastereomeric excesses (d.e.) ranging from 85% to 96%. surrey.ac.uk Subsequent reaction of the resulting enolate with an electrophile, such as methyl iodide, can establish a second stereocenter with good diastereoselectivity. surrey.ac.uk This methodology provides a powerful route to β-amino acid derivatives, which are crucial components of many biologically active molecules.

SubstrateChiral Lithium AmideConditionsProduct TypeSelectivity (d.e.)
Cinnamoyl AmidesLithium (R)-N-benzyl-1-phenylethylamideTHFβ-Amino Amide85-96%
Crotonoyl AmidesLithium (R)-N-benzyl-1-phenylethylamideTHFβ-Amino Amide85-96%
Methyl 4-(N-benzyl-N-allylamino)but-2-enoateHomochiral Lithium AmidesTHF, -78 °Cβ-Amino Enolate>98%

Access to Chiral Amino-Alcohol Derivatives with High Diastereoselectivity

The conjugate addition of chiral lithium amides is a key step in the synthesis of complex molecules containing both amino and hydroxyl functionalities. A notable application is the diastereoselective synthesis of the core structure of sperabillins B and D, a class of natural products. The reaction involves the conjugate addition of homochiral lithium (R)-N-allyl-N-α-methylbenzylamide to methyl (2E,5E)-hepatadienoate. This step proceeds with high diastereoselectivity, establishing the stereochemistry that is carried through to the final product, methyl (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate, which is a key amino-alcohol fragment. This strategy demonstrates the power of lithium amide chemistry to construct chiral amino-alcohol derivatives, which are prevalent scaffolds in pharmaceuticals and natural products.

Stereoselective Formation of N-Heterocycles

The enolates generated from the conjugate addition of lithium amides are versatile intermediates that can be trapped intramolecularly to form nitrogen-containing heterocyclic rings. This strategy provides stereoselective access to important classes of compounds like pyrrolidines.

The synthesis of both syn- and anti-3,4-disubstituted aminopyrrolidines has been achieved using the conjugate addition of a homochiral lithium amide to methyl 4-(N-allyl-N-benzylamino)but-2-enoate as the pivotal step. Following the addition, a chemoselective N-deprotection triggers a spontaneous cyclization to form the pyrrolidine ring. The stereochemistry established in the initial conjugate addition directly translates to the relative stereochemistry of the substituents on the final heterocyclic product, allowing for the synthesis of specific diastereomers with greater than 98% d.e.

Formation of Functionalized Organic Molecules

Beyond their role in asymmetric synthesis, lithium amides are workhorse bases for the generation of carbanions from less acidic C-H bonds, enabling the formation of functionalized organic molecules.

Synthesis of (1-Hydroxylalkyl)phosphonic Diamides

(1-Hydroxyalkyl)phosphonic diamides are organophosphorus compounds with applications in medicinal chemistry and materials science. Their synthesis can be achieved via the addition of a phosphorus-stabilized carbanion to an aldehyde. Chiral lithium amides can be used as strong bases to deprotonate the α-carbon of a phosphonic diamide. The resulting lithiated species, a nucleophilic carbanion, then reacts with an aldehyde in a 1,2-addition reaction. This process, a variant of the phospha-aldol reaction, forms a new carbon-carbon bond and installs a hydroxyl group on the carbon adjacent to the phosphorus atom. The use of chiral phosphorous acid diamides in this reaction can lead to the formation of α-hydroxy phosphonamides with varying degrees of diastereoselectivity.

Preparation of Ketones from Carboxylic Acid Derivatives

Lithium aminomethanide, as a potent nucleophile, can be utilized in the synthesis of ketones from carboxylic acid derivatives. This transformation is a valuable tool in organic synthesis, allowing for the construction of carbon-carbon bonds and the introduction of a ketone functional group. The general mechanism involves the nucleophilic addition of the aminomethanide to the carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a leaving group.

The reaction of organolithium reagents with carboxylic acids provides a direct route for the synthesis of ketones. researchgate.netmasterorganicchemistry.com Typically, two equivalents of the organolithium reagent are required. The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dianion intermediate. masterorganicchemistry.com Subsequent acidic workup leads to the formation of a hydrate, which then eliminates water to yield the ketone. masterorganicchemistry.com

A variety of organolithium reagents can be employed in this reaction, allowing for the synthesis of a diverse range of ketones. The reaction is generally applicable to the preparation of acyclic ketones. researchgate.net

Table 1: Examples of Ketone Synthesis from Carboxylic Acid Derivatives using Organolithium Reagents

Carboxylic Acid DerivativeOrganolithium ReagentProduct Ketone
Benzoic acidMethyllithium (B1224462)Acetophenone
Propanoic acidPhenyllithiumPropiophenone
Acetic acidButyllithium2-Hexanone

Application in Spirocyclic Compound Synthesis

This compound and its derivatives play a role in the synthesis of spirocyclic compounds, which are molecules containing two rings that share a single common atom. nih.gov These structural motifs are prevalent in natural products and pharmaceutically active compounds. mit.edunih.gov The synthesis of spirocycles often involves intramolecular cyclization reactions where a nucleophile attacks an electrophilic center within the same molecule.

One strategy involves the intramolecular trapping of an electrophile by a nucleophile attached to a tryptamine derivative. For instance, the treatment of N-acyltryptamines with a reagent combination like trifluoromethanesulfonic anhydride and 2-chloropyridine can generate a spiroindoleninium ion. This intermediate can then be trapped by an intramolecular nucleophile to form the spirocyclic indoline structure. mit.edu

The rigidity of the spiro junction is a key feature that can be exploited in drug design to fix the spatial arrangement of important functional groups for interaction with biological targets. nih.gov Various synthetic methods have been developed to construct these complex architectures, and the choice of reagents and reaction conditions is crucial for achieving high regio- and stereoselectivity. nih.gov

Table 2: Examples of Reagents in Spirocyclic Compound Synthesis

Reagent/IntermediateRole in Synthesis
N-acyltryptaminesPrecursors for spiroindoleninium ion formation mit.edu
Trifluoromethanesulfonic anhydrideActivates the amide for cyclization mit.edu
2-chloropyridineBase in the activation step mit.edu
Lithium aluminum hydrideReducing agent for spiroindoleninium ion mit.edu

Catalytic Roles in Organic Reactions

Hydroboration of Nitriles (Lithium Amide Catalysis)

Lithium amides, including lithium hexamethyldisilazide (LiN(SiMe₃)₂), have emerged as effective catalysts for the hydroboration of nitriles. rsc.orgrsc.orgresearchgate.net This reaction provides a straightforward method for the synthesis of primary amines, which are versatile intermediates in organic synthesis. rsc.orgrsc.org The catalytic process typically involves the addition of a borane, such as pinacolborane, across the carbon-nitrogen triple bond of the nitrile.

The use of lithium amide catalysts offers several advantages, including operational simplicity, mild reaction conditions (often at room temperature), and the use of an inexpensive and stable catalyst. rsc.orgresearchgate.net The reaction demonstrates good tolerance to a variety of functional groups, including halides, pyridyl, and thiophene substituents. rsc.orgrsc.org

Mechanistic studies suggest the involvement of lithium amidinate intermediates in the catalytic cycle. rsc.orgrsc.org The reaction is often zero-order in the borane concentration. While transition metal catalysts have been widely reported for this transformation, main group metal catalysts like lithium amides have shown comparable activity. rsc.orgrsc.org

Table 3: Comparison of Catalysts for Nitrile Hydroboration

Catalyst TypeExamplesReaction ConditionsAdvantages
Lithium AmidesLiN(SiMe₃)₂ rsc.orgresearchgate.netRoom temperature rsc.orgInexpensive, stable, operationally simple rsc.orgresearchgate.net
Transition MetalsTi, Fe, Co, Ni, Zn, Ru, Mo complexes rsc.orgrsc.orgVariesHigh activity and selectivity
Main Group MetalsOther alkali/alkaline earth metal complexes researchgate.netVariesCan offer alternative reactivity

Coordination Chemistry of Lithium Aminomethanide Complexes

Nature of the Lithium-Heteroatom Interactions within the Complex

The interaction between the lithium cation and heteroatoms, particularly nitrogen, is fundamental to the structure and function of lithium aminomethanide and its derivatives. These interactions can be categorized as internal, involving the aminomethanide anion itself, and external, involving solvent molecules or other donor ligands.

The primary interaction in this compound is the polar covalent bond between the electropositive lithium and the electronegative nitrogen atom of the [CH₂NH]⁻ anion. In the absence of coordinating solvents, organolithium compounds, including lithium amides and imides, tend to form aggregates to saturate the coordination sphere of the lithium ions. wikipedia.orgbham.ac.uk This aggregation is driven by the formation of Li-N-Li bridges.

Computational studies on the closely related (aminomethyl)lithium suggest a preference for a bridged structure where the lithium cation interacts with both the carbon and nitrogen centers. escholarship.org In more complex N-lithiated species, X-ray crystallography has revealed a variety of aggregate structures, from simple dimers to complex cage-like arrangements. For example, a tetralithium disodium (B8443419) guanidide, which features a C=N bond similar to an imine, displays a stacked core of three (metal-nitrogen)₂ dimeric rings. strath.ac.uk In this structure, further stabilization is achieved through long-range intramolecular coordination between dimethylamino nitrogen atoms and lithium cations, with Li-N bond lengths averaging 2.304 Å, compared to the core Li-N bonds of 2.139 Å. strath.ac.uk Similarly, an N-lithiated imidazolin-2-imine was found to form a complex [Li₁₂O₂Cl₂(L)₈(thf)₄] cage. rsc.org

These studies highlight that the lithium cation in such complexes strives to achieve a higher coordination number, typically four, which it satisfies through interactions with multiple aminomethanide units, leading to the formation of oligomers. libretexts.org

Table 1: Representative Li-N Bond Distances in Analogous N-Lithiated Complexes
Compound/Complex TypeLi-N Bond TypeBond Distance (Å)Reference
[Li₄Na₂{N=C(NMe₂)₂}₆]Core Li-N Bond2.139 (average) strath.ac.uk
[Li₄Na₂{N=C(NMe₂)₂}₆]Intramolecular N→Li Coordination2.304 (average) strath.ac.uk
Imino Lithium Dimer ([LDipNLi]₂·toluene)Bridging Li-Nimino1.946(9) - 2.004(9) rsc.org
[Li(I)(κ⁴-N,N′,N″,N′′′-Me₆Tren)]Li-Namine Coordination2.091(4) - 2.206(6) bham.ac.uk

In solution, the coordinative saturation of the lithium ion is typically achieved by interaction with solvent molecules, which play a critical role in breaking down the large aggregates of organolithium reagents into smaller, more soluble, and often more reactive species. Ethereal solvents such as tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used. nih.gov

The nature of the solvent can profoundly influence the aggregation state. Studies on lithium enolates, which are oxygen analogues of azaenolates, show they form exclusively chelated dimers in TMEDA, whereas they exist as cubic tetramers in THF and DME. nih.gov For N-lithiated compounds, similar behavior is observed. For instance, the analysis of an N-lithiated sulfoximine (B86345) in THF revealed the presence of dimeric and tetrameric aggregates, both solvated by THF molecules. nih.gov Computational models of related lithium aminoborohydrides also incorporate explicit solvent molecules (two THF or one bidentate dioxane) coordinated to each lithium atom to accurately reflect their solution-state behavior. latech.edu This external coordination weakens the inter-unit Li-N bonds within the aggregates, leading to smaller, more reactive species in solution.

Table 2: Influence of Solvent on the Aggregation State of Lithium Enolates
SolventPredominant Aggregation StateReference
Tetrahydrofuran (THF)Cubic Tetramer nih.gov
1,2-Dimethoxyethane (DME)Cubic Tetramer nih.gov
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Chelated Dimer nih.gov

Influence of Ligand Design on the Coordination Sphere

The structure of the aminomethanide itself can be modified to control the coordination environment of the lithium cation. This is a cornerstone of modern synthetic chemistry, enabling control over reactivity and stereoselectivity.

To achieve stereocontrol in reactions involving aminomethanide analogues, a chiral auxiliary is often temporarily incorporated into the molecule. wikipedia.org A prominent strategy involves the use of chiral N-tert-butanesulfinyl imines (Ellman's auxiliary). In these systems, the sulfinyl group acts as a powerful directing group. Upon addition of an organolithium reagent, the sulfinyl oxygen and the imine nitrogen can form a stable five-membered chelate with the lithium cation. harvard.edu This rigid, chiral coordination sphere effectively blocks one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face, thereby inducing high diastereoselectivity. harvard.edu

Similarly, chiral ligands can be added to the reaction medium to modify the coordination sphere of the lithium cation. Bidentate chiral amines like (-)-sparteine (B7772259) are classic examples of ligands used to create a chiral environment around lithium, influencing the stereochemical outcome of reactions. nih.gov The diastereoselectivity of alkylating lithium enolates derived from pseudoephedrine amides is believed to arise from a configuration where one face of the enolate is blocked by other coordinated lithium species and their associated solvent molecules. wikipedia.org

Both steric and electronic properties of the substituents on the aminomethanide backbone significantly affect the coordination at the lithium center.

Steric Factors: The steric bulk of substituents, particularly on the nitrogen atom, can prevent aggregation. ucl.ac.uk Large groups can sterically hinder the approach of other aminomethanide units, favoring the formation of monomers or dimers over larger aggregates. This principle is widely used to generate highly reactive, monomeric organolithium reagents by employing bulky multidentate amine ligands. bham.ac.uk The steric profile of ligands dictates the final coordination geometry, which can range from tetrahedral to trigonal bipyramidal depending on the size of the coordinating groups. bham.ac.uknih.gov

Spectroscopic Probes for Coordination Environments

Determining the structure of this compound complexes in solution is challenging due to their fluxional nature and tendency to exist as a mixture of aggregates. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.

Specifically, ⁶Li and ¹⁵N NMR spectroscopy provide invaluable insights. Since ⁶Li is a spin I = 1 nucleus, the multiplicity of a ⁶Li signal can reveal the number of attached spin I = ½ nuclei, such as ¹⁵N. A detailed NMR study of an ¹⁵N-labeled N-lithiated sulfoximine demonstrated this principle effectively. nih.gov The observation of a triplet in the ⁶Li spectrum indicated a lithium atom coupled to two nitrogen nuclei, consistent with a dimeric structure. A quadruplet signal was assigned to a tetrameric aggregate where the lithium is coupled to three nitrogen nuclei. nih.gov The magnitude of the one-bond scalar coupling constant (¹J₆Li-¹⁵N) is also diagnostic of the aggregation state.

The method of continuous variation (Job's plot), when used in conjunction with ⁶Li NMR, is another effective strategy for determining the stoichiometry of aggregates in solution. nih.gov By monitoring the ⁶Li chemical shifts of mixtures of different lithiated species, it is possible to deduce the structure of the resulting homo- and heteroaggregates. ¹H and ¹³C NMR can also provide information on chelation by observing changes in the chemical shifts of the coordinating solvent or ligand upon binding to lithium. nih.gov

Table 3: Interpretation of NMR Data for N-Lithiated Species in Solution
NMR ParameterObservationStructural InterpretationReference
⁶Li Signal MultiplicityTripletLi coupled to two ¹⁵N nuclei (Dimer) nih.gov
⁶Li Signal MultiplicityQuadrupletLi coupled to three ¹⁵N nuclei (Tetramer) nih.gov
¹J⁶Li-¹⁵N Coupling3.5 HzAssigned to dimeric N-lithiated sulfoximine nih.gov
¹J⁶Li-¹⁵N Coupling2.4 HzAssigned to tetrameric N-lithiated sulfoximine nih.gov
⁶Li Chemical ShiftChanges upon mixing different enolatesUsed in method of continuous variation to determine aggregate structure nih.gov

¹H, ¹³C, and ⁷Li NMR Shifts and Coupling Constants as Indicators of Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and bonding in this compound complexes. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ⁷Li nuclei are highly sensitive to the coordination environment of the lithium cation.

Detailed research into the specific compound "this compound" has not yielded publicly available experimental data for its ¹H, ¹³C, and ⁷Li NMR shifts and coupling constants. However, general principles derived from the study of other organolithium compounds, particularly lithium amides and methanide (B1207047) derivatives, can provide an understanding of the expected spectroscopic behavior.

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the aminomethanide ligand would be significantly influenced by the coordination of the lithium cation. The electron-donating nature of the lithium atom would cause a general upfield shift (to lower ppm values) of the proton and carbon resonances compared to the free amine or methane (B114726) precursors. The magnitude of this shift would be indicative of the degree of ionic character in the C-Li and N-Li bonds. Further coordination of solvent molecules or other ligands to the lithium center would induce additional changes in the chemical shifts, reflecting alterations in the electron distribution within the aminomethanide moiety.

⁷Li NMR Spectroscopy: ⁷Li NMR is particularly informative for probing the immediate coordination sphere of the lithium ion. northwestern.eduhuji.ac.il The chemical shift of the ⁷Li nucleus is sensitive to the nature and number of coordinating atoms. northwestern.eduhuji.ac.il For instance, coordination by nitrogen and carbon atoms in a this compound complex would result in a characteristic ⁷Li chemical shift. The presence of coordinating solvents, such as tetrahydrofuran (THF) or diethyl ether, would lead to changes in the ⁷Li chemical shift, often moving it to a different resonance frequency as the solvent molecules displace or add to the coordination sphere of the lithium ion.

Coupling Constants: Scalar coupling between lithium and other nuclei, such as ¹³C and ¹⁵N (if isotopically enriched), can provide direct evidence of bonding and coordination. The one-bond coupling constant, ¹J(¹³C-⁷Li), is a direct measure of the covalent character of the carbon-lithium bond. While challenging to observe due to the quadrupolar nature of the ⁷Li nucleus, which can lead to broad lines, the presence and magnitude of such coupling would be a definitive indicator of a direct C-Li interaction. Similarly, ¹J(¹⁵N-⁷Li) coupling would confirm the N-Li bond.

A hypothetical data table for a generic this compound complex is presented below to illustrate the type of data that would be sought in experimental studies.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H1.5 - 2.5s--CH₂-
¹H2.5 - 3.5br s--NH-
¹³C20 - 40t¹J(¹³C-¹H) ≈ 130-140-CH₂-
⁷Li0.5 - 2.0s-Li⁺

Note: This table is illustrative and not based on experimental data for this compound.

Computational Modeling of Coordination Complexes and Energetics

In the absence of extensive experimental data, computational modeling provides a powerful avenue for investigating the structure, stability, and coordination chemistry of this compound complexes. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, can predict the geometries of various coordination complexes and their relative energies.

Theoretical studies on related lithium compounds have demonstrated the ability of computational methods to accurately model the coordination environment of the lithium ion. These calculations can determine the preferred coordination number of lithium in a given complex, the bond lengths and angles, and the binding energies of different ligands, such as solvent molecules.

For this compound, computational studies could explore the formation of monomers, dimers, and higher aggregates, which are common for organolithium compounds. The calculations would also reveal the energetic favorability of coordination with different Lewis bases, providing insights into the solvent effects on the structure and reactivity of the complex.

For example, a computational study could compare the energy of a tetracoordinated this compound-THF complex with a tricoordinated complex, thereby predicting the most stable species in a THF solution. The calculated bond dissociation energies for the Li-C and Li-N bonds would provide a quantitative measure of their strength.

Below is a hypothetical table summarizing the kind of energetic data that could be obtained from computational modeling of a this compound complex with a generic solvent molecule (Solv).

ComplexCoordination NumberLi-C Bond Length (Å)Li-N Bond Length (Å)Solvation Energy (kcal/mol)
Li(aminomethanide)22.051.90-
Li(aminomethanide)(Solv)32.081.93-25.5
Li(aminomethanide)(Solv)₂42.121.96-45.2

Note: This table is illustrative and not based on specific calculations for this compound.

Such computational data is invaluable for interpreting experimental results and for predicting the behavior of these complexes in chemical reactions. The synergy between NMR spectroscopy and computational modeling offers a comprehensive approach to understanding the intricate coordination chemistry of this compound and its derivatives.

Q & A

Basic Research Question

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Solvent Compatibility : Store samples in rigorously dried solvents (e.g., hexane, THF) and monitor degradation via periodic NMR analysis .
  • Long-Term Stability : Use argon-filled ampoules and conduct accelerated aging studies at elevated temperatures to model shelf-life .

What computational methods are suitable for predicting this compound’s electronic structure and bonding behavior?

Advanced Research Question

  • DFT/Molecular Dynamics : Simulate Li–N bonding dynamics and electron distribution using software like Gaussian or ORCA. Validate results against X-ray crystallographic data .
  • Energy Decomposition Analysis (EDA) : Quantify contributions from covalent vs. ionic interactions in the Li–N bond .

How can researchers address challenges in reproducing this compound syntheses reported in literature?

Basic Research Question

  • Protocol Optimization : Adjust reaction scales, solvent purity, and lithiation times based on detailed procedural notes from primary sources .
  • Error Documentation : Log deviations (e.g., temperature fluctuations, reagent batches) systematically to identify failure points .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Advanced Research Question

  • HPLC-MS : Detect organic impurities (e.g., unreacted aminomethane) with high sensitivity .
  • ICP-OES : Measure trace metal contaminants (e.g., residual Li or Na) at ppm levels .

How can interdisciplinary approaches enhance this compound research?

Advanced Research Question

  • Combined Spectroscopy/Theoretical Studies : Pair experimental data (e.g., XAS for Li coordination geometry) with MD simulations to refine structural models .
  • Collaborative Databases : Share crystallographic data via platforms like the Cambridge Structural Database to accelerate comparative analyses .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Inert Atmosphere Use : Conduct all manipulations in a glovebox or Schlenk line to prevent pyrophoric reactions .
  • Emergency Procedures : Train personnel on spill containment (e.g., sand or dry powder extinguishers) and first aid for alkali burns .

How can researchers design robust comparative studies between this compound and analogous compounds (e.g., sodium aminomethanide)?

Advanced Research Question

  • Controlled Reactivity Assays : Compare nucleophilicity in standardized reactions (e.g., alkylation rates) under identical conditions .
  • Thermodynamic Profiling : Measure ΔH and ΔS of deprotonation reactions via calorimetry to assess base strength variations .

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